molecular formula C21H26ClN3O2 B11352546 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide

Cat. No.: B11352546
M. Wt: 387.9 g/mol
InChI Key: AWSDNBAXCIHVEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide typically involves the following steps :

    Formation of the intermediate: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to form the intermediate compound.

    Coupling reaction: The intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide has several scientific research applications :

    Chemistry: Used as a ligand in the study of dopamine D4 receptors.

    Biology: Investigated for its potential role in modulating neurotransmitter activity.

    Medicine: Explored as a potential therapeutic agent for neurological disorders such as schizophrenia and Parkinson’s disease.

    Industry: Utilized in the development of diagnostic tools and assays for receptor binding studies.

Mechanism of Action

The compound exerts its effects by selectively binding to dopamine D4 receptors . This binding modulates the activity of the receptor, influencing neurotransmitter release and signal transduction pathways. The molecular targets include the dopamine D4 receptor, and the pathways involved are primarily related to dopaminergic signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide
  • N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide is unique due to its high selectivity and affinity for dopamine D4 receptors . This selectivity makes it a valuable tool in the study of dopaminergic systems and potential therapeutic applications.

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide

InChI

InChI=1S/C21H26ClN3O2/c1-24-10-12-25(13-11-24)20(16-6-8-18(22)9-7-16)15-23-21(26)17-4-3-5-19(14-17)27-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)

InChI Key

AWSDNBAXCIHVEO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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